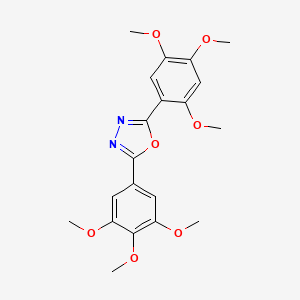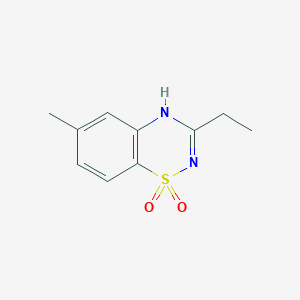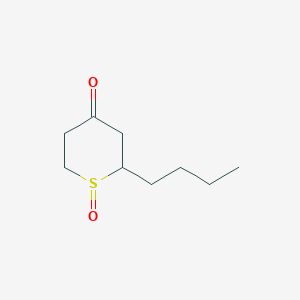![molecular formula C18H31NO3Si B14371342 N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide CAS No. 89984-49-6](/img/structure/B14371342.png)
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide is a chemical compound known for its unique structure and properties. It is a benzamide derivative with specific functional groups that contribute to its reactivity and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting an appropriate benzoyl chloride with diethylamine under controlled conditions.
Methoxylation: The next step involves the introduction of the methoxy group at the 2-position of the benzamide ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable base.
Triethylsilylation: The final step involves the introduction of the triethylsilyl group at the 5-position of the benzamide ring. This is typically achieved through a silylation reaction using triethylsilyl chloride and a base such as pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen atoms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-2-methoxybenzamide: Lacks the triethylsilyl group, leading to different reactivity and applications.
N,N-Diethyl-5-[(triethylsilyl)oxy]benzamide: Lacks the methoxy group, affecting its chemical properties.
N,N-Diethyl-2-methoxy-5-hydroxybenzamide: Contains a hydroxyl group instead of the triethylsilyl group, leading to different reactivity.
Uniqueness
N,N-Diethyl-2-methoxy-5-[(triethylsilyl)oxy]benzamide is unique due to the presence of both methoxy and triethylsilyl groups, which contribute to its distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific applications.
Eigenschaften
CAS-Nummer |
89984-49-6 |
|---|---|
Molekularformel |
C18H31NO3Si |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N,N-diethyl-2-methoxy-5-triethylsilyloxybenzamide |
InChI |
InChI=1S/C18H31NO3Si/c1-7-19(8-2)18(20)16-14-15(12-13-17(16)21-6)22-23(9-3,10-4)11-5/h12-14H,7-11H2,1-6H3 |
InChI-Schlüssel |
OVOATGKYKIECAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)C1=C(C=CC(=C1)O[Si](CC)(CC)CC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)

![Benzene, 1-methoxy-2-[(4-nitrophenyl)thio]-](/img/structure/B14371291.png)
![[3-(Phenoxymethoxy)prop-1-yn-1-yl]benzene](/img/structure/B14371296.png)

![1-{5-[1-(1,3-Dithian-2-ylidene)ethyl]-2-methoxyphenyl}pentan-1-one](/img/structure/B14371315.png)

![Propanamide, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14371323.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2-YL]-2-methylquinoline](/img/structure/B14371331.png)




